molecular formula C7H8F2N2O2 B1421585 ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 936033-53-3

ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1421585
M. Wt: 190.15 g/mol
InChI Key: SITMASZMBKIGMK-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H8F2N2O2 and a molecular weight of 190.15 . It is a white to almost white powder . This compound is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) .


Synthesis Analysis

The synthesis of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate involves several steps. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . This is then reacted with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular structure of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The InChI code for this compound is 1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11) .


Chemical Reactions Analysis

The compound ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .


Physical And Chemical Properties Analysis

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a solid at 20°C and should be stored under inert gas . It has a melting point of 55-56°C . The compound is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is utilized in various chemical syntheses. For instance, it serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of diverse pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones (Arbačiauskienė et al., 2011). Its derivatives have been synthesized for the selective creation of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).
  • Additionally, this compound has been synthesized and analyzed using techniques like IR, NMR, and MS, with further investigation into its molecular structure through X-ray diffraction analysis (Zhao & Wang, 2023).

Industrial and Medicinal Chemistry Applications

  • The compound finds application in industrial and medicinal chemistry. Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, prepared from similar compounds, have been used for the synthesis of various acids and amide derivatives, demonstrating its versatility in chemical synthesis (Beck & Wright, 1987).
  • In the field of bioactivity, derivatives of ethyl 3-aryl-1H-pyrazole-5-carboxylate have shown potential for inducing apoptosis in human umbilical vein endothelial cells (HUVECs), indicating potential medicinal applications (Finechemicals, 2007).
  • Further, its derivatives are also used in the synthesis of coordination polymers, highlighting its importance in material science and chemistry (Cheng et al., 2017).

Synthesis Techniques and Safety

  • Recent studies focus on efficient and safe synthesis methods. For instance, a safe, metal-free process for preparing ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of potential drugs, was developed, demonstrating the compound's critical role in drug synthesis (Szilágyi et al., 2022).
  • Another study synthesized ethyl 1-fluoromethyl-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)pyrazole-4-carboxylate, a new fluoromethyl analogue of a herbicide, highlighting its agricultural applications (Morimoto et al., 1990).

Future Directions

The field of difluoromethylation, which includes compounds like ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, is a growing area of research . These compounds are being studied for their potential use in the development of new fungicides . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

properties

IUPAC Name

ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITMASZMBKIGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

CAS RN

936033-53-3
Record name ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Schlierf, E Altmann, J Quancard, AB Jefferson… - Nature …, 2016 - nature.com
The COP9 signalosome (CSN) is a central component of the activation and remodelling cycle of cullin-RING E3 ubiquitin ligases (CRLs), the largest enzyme family of the ubiquitin–…
Number of citations: 135 www.nature.com
PS Lebed, J Fenneteau, Y Wu, J Cossy… - European Journal of …, 2017 - Wiley Online Library
N‐Nitroso CHF 2 ‐pyrazolines were synthesized from in situ generated difluoromethyldiazomethane (CF 2 HCHN 2 ), tert‐butyl isonitrite (tBuONO), and alkenes. The synthesis of …

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